molecular formula C23H14ClN3O3 B11628091 5-(4-chlorophenyl)-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]furan-2-carboxamide

5-(4-chlorophenyl)-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]furan-2-carboxamide

Cat. No.: B11628091
M. Wt: 415.8 g/mol
InChI Key: HAYQBIRLFWSRKK-UHFFFAOYSA-N
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Description

5-(4-chlorophenyl)-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]furan-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a furan ring substituted with a carboxamide group, a chlorophenyl group, and a benzoxazole-pyridine moiety, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]furan-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the furan-2-carboxylic acid, which is then converted to its corresponding acid chloride using thionyl chloride. This intermediate is then reacted with 5-amino-2-(pyridin-4-yl)-1,3-benzoxazole in the presence of a base such as triethylamine to form the desired carboxamide product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorophenyl)-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

5-(4-chlorophenyl)-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]furan-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by occupying their active sites or act as an agonist or antagonist at receptor sites, thereby influencing cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorobenzoyl)pyridine: Shares the chlorophenyl and pyridine moieties but lacks the benzoxazole and furan components.

    4-Chlorophenyl)-2-pyridyl ketone: Similar structure but different functional groups and lacks the benzoxazole ring.

Uniqueness

5-(4-chlorophenyl)-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]furan-2-carboxamide is unique due to its combination of a furan ring with a benzoxazole-pyridine moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for diverse applications in research and industry.

Properties

Molecular Formula

C23H14ClN3O3

Molecular Weight

415.8 g/mol

IUPAC Name

5-(4-chlorophenyl)-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)furan-2-carboxamide

InChI

InChI=1S/C23H14ClN3O3/c24-16-3-1-14(2-4-16)19-7-8-21(29-19)22(28)26-17-5-6-20-18(13-17)27-23(30-20)15-9-11-25-12-10-15/h1-13H,(H,26,28)

InChI Key

HAYQBIRLFWSRKK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C(=O)NC3=CC4=C(C=C3)OC(=N4)C5=CC=NC=C5)Cl

Origin of Product

United States

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